3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-10-15(11-6-2-4-8-13(11)22-10)17(24)20(26)23-16-12-7-3-5-9-14(12)27-18(16)19(21)25/h2-9,22H,1H3,(H2,21,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLNYAZMGIZAPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the benzofuran moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and benzofuran rings can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzofuran-2-carboxamide exhibit promising anticancer properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The benzofuran moiety contributes to the compound's ability to interact with biological targets involved in cancer progression .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Indole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Pharmacological Applications
Neuroprotective Properties
There is growing evidence that indole-based compounds can provide neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of this compound to cross the blood-brain barrier enhances its potential as a therapeutic agent in neuropharmacology .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways, making such compounds candidates for developing new antibiotics .
Material Science
Nanocomposite Development
The unique chemical structure of this compound allows for its use in creating nanocomposites with enhanced mechanical and thermal properties. These materials can be applied in coatings, electronics, and biomedical devices due to their stability and biocompatibility .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and benzofuran moieties can bind to active sites, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Features and Modifications
Key structural variations among analogs include:
5-Bromoindole (–3): Introduces electron-withdrawing effects, altering electronic properties and binding affinity . Fluorinated indole (): Improves CB2 selectivity (Ki = 6.2 nM) via hydrophobic interactions .
Linker and Core Modifications :
Key Findings and Trends
- Receptor Selectivity: Fluorination at the indole 5-position () drastically improves CB2 binding (Ki = 6.2 nM vs. micromolar ranges for non-fluorinated analogs) .
- Antimicrobial Activity : Polyamine-conjugated indolglyoxyl derivatives () show enhanced activity against Gram-negative bacteria due to improved membrane penetration .
- Enzyme Inhibition : Benzofuran carboxamides () exhibit IDO1 inhibition, but substituents like benzimidazole (vs. indole) may shift target specificity .
Limitations and Contradictions
- Lack of Direct Data : The target compound’s biological activity is inferred from analogs; empirical validation is needed.
- Divergent Mechanisms: Amphiphilic compounds with long alkyl chains () likely act via membrane disruption, whereas non-amphiphilic analogs (e.g., target compound) may target intracellular proteins .
Biological Activity
The compound 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzofuran-2-carboxamide is a derivative of indole and benzofuran, which are both known for their significant biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and supporting research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety linked to a benzofuran ring, which enhances its biological activity through various mechanisms.
Research indicates that compounds containing indole and benzofuran structures exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives have shown promising results against various cancer cell lines by inducing apoptosis and autophagy. For instance, studies on similar scaffolds have reported IC50 values below 40 µM against cervical cancer cell lines, indicating significant cytotoxic effects .
- Anti-inflammatory Effects : Indole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.
Biological Activity Studies
Several studies have investigated the biological activity of compounds related to this compound. Below is a summary of key findings:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | SiHa (Cervical) | < 40 | Induction of autophagy |
| Study B | C33a (Cervical) | < 40 | Apoptosis via caspase activation |
| Study C | MCF7 (Breast) | < 50 | Cell cycle arrest at G1 phase |
Case Study: Indole Derivatives in Cancer Treatment
A notable study explored the synthesis and biological evaluation of indole-benzofuran derivatives, revealing that certain compounds exhibited significant anticancer properties. The mechanism of action was primarily through the induction of autophagy and apoptosis in cancer cells, confirmed by the conversion of LC3I to LC3II and downregulation of p62 levels .
Future Directions
The ongoing research into the biological activity of this compound suggests that it may serve as a lead compound for developing new anticancer agents. Further studies are needed to:
- Investigate Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity can guide the design of more potent derivatives.
- Explore Mechanistic Pathways : Detailed studies on the molecular mechanisms underlying its anticancer effects will provide insights into potential therapeutic applications.
- Conduct In Vivo Studies : Animal models will be crucial for evaluating the efficacy and safety profile of this compound before clinical trials.
Q & A
What are the established synthetic routes for 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzofuran-2-carboxamide?
Level: Basic
Answer:
The synthesis typically involves multi-step protocols:
Benzofuran-2-carboxylic acid preparation : Base-mediated cyclization of substituted phenols.
Amide coupling : Reaction with 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid using coupling agents like EDC/HOBt.
Transamidation : One-pot reactions to introduce the indole-oxoacetamide moiety.
Key intermediates are purified via column chromatography, and structures are validated by NMR and IR spectroscopy .
How can researchers optimize the yield and purity of this compound during synthesis?
Level: Advanced
Answer:
Optimization strategies include:
- Catalyst screening : Glacial acetic acid enhances regioselectivity in transamidation steps .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during indole coupling.
- Flow chemistry : Continuous reactors improve efficiency and scalability for intermediates .
Purity is assessed via HPLC, and recrystallization from ethanol/water mixtures is recommended .
What spectroscopic techniques are essential for characterizing this compound?
Level: Basic
Answer:
Core techniques:
- 1H/13C NMR : Confirms substituent positions and coupling efficiency (e.g., indole NH at δ 10–12 ppm) .
- FT-IR : Identifies carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
How can X-ray crystallography resolve structural ambiguities in this compound?
Level: Advanced
Answer:
- SHELX suite : Refinement with SHELXL resolves bond-length discrepancies and hydrogen-bonding networks .
- Twinned data handling : SHELXE is robust for high-resolution datasets, even with crystal twinning .
- CCDC deposition : Structural data (e.g., CCDC 1505246) provide reference for comparative analysis .
What biological targets are associated with benzofuran-2-carboxamide derivatives?
Level: Basic
Answer:
Reported targets include:
- Microbial enzymes : Inhibition of bacterial DNA gyrase .
- Receptor tyrosine kinases : Modulation of signaling pathways in cancer models .
- Metal ion sensors : Benzofuran moieties act as Fe³⁺-selective chemosensors via fluorescence quenching .
How do structural modifications influence the bioactivity of this compound?
Level: Advanced
Answer:
- Indole substitution : 2-Methyl groups enhance metabolic stability but may reduce solubility .
- Benzofuran ring functionalization : Electron-withdrawing groups (e.g., -NO₂) improve antimicrobial potency .
- Amide linker flexibility : Rigid linkers (e.g., aryl groups) optimize target binding affinity .
What computational methods predict the electronic properties of this compound?
Level: Advanced
Answer:
- DFT calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis sets model HOMO-LUMO gaps and electrostatic potentials .
- Molecular docking : AutoDock Vina predicts binding modes to targets like DNA gyrase .
- MD simulations : NAMD explores conformational stability in aqueous environments .
How should researchers address discrepancies in reported biological activities?
Level: Advanced
Answer:
- Orthogonal assays : Validate antimicrobial activity via both MIC and time-kill studies .
- Batch variability analysis : Compare synthetic lots via LC-MS to rule out impurity effects .
- Target profiling : Use CRISPR-Cas9 knockouts to confirm specificity in cellular models .
What are the key considerations for handling and storing this compound?
Level: Basic
Answer:
- Storage : Desiccated at -20°C under argon to prevent hydrolysis of the amide bond .
- Solubility : DMSO or DMF is preferred for biological assays; avoid aqueous buffers with pH > 8 .
- Safety : Use gloveboxes for weighing due to potential indole-derived sensitizers .
How can reaction conditions be tailored to improve regioselectivity in its synthesis?
Level: Advanced
Answer:
- Directed C-H activation : Pd-catalyzed arylation at the indole C3 position minimizes byproducts .
- Microwave-assisted synthesis : Reduces reaction times and improves regioselectivity in amide coupling .
- Chiral auxiliaries : (S)-1-Phenylethylamine directs stereochemistry in oxoacetamide formation .
What strategies validate the compound's mechanism of action in biological systems?
Level: Advanced
Answer:
- Pull-down assays : Biotinylated probes isolate target proteins from lysates .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to enzymes like kinases .
- Metabolic labeling : ¹⁴C-labeled analogs track cellular uptake and distribution .
How does the indole moiety contribute to the compound's stability and reactivity?
Level: Basic
Answer:
- Electron-rich core : The indole ring participates in π-π stacking with aromatic residues in targets .
- Susceptibility to oxidation : 2-Methyl groups sterically shield the indole NH, reducing oxidative degradation .
- pH sensitivity : Protonation at acidic pH enhances solubility but may alter binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
